N-(6-chloro-1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a benzo[d]thiazole moiety, a fluorobenzyl group, and a pyran-2-carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could be explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety may play a crucial role in binding to these targets, while the fluorobenzyl and pyran-2-carboxamide groups could modulate the compound’s overall activity and selectivity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-3-fluorobenzamide: This compound shares the benzo[d]thiazole core and a fluorobenzyl group but lacks the pyran-2-carboxamide moiety.
4-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide: Similar in structure but with different substituents on the aromatic ring.
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the pyran-2-carboxamide moiety, in particular, sets it apart from other similar compounds and may contribute to its specific applications and activities.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2O4S/c21-12-3-6-14-18(7-12)29-20(23-14)24-19(26)16-8-15(25)17(10-28-16)27-9-11-1-4-13(22)5-2-11/h1-8,10H,9H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATDIMMYEKHHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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